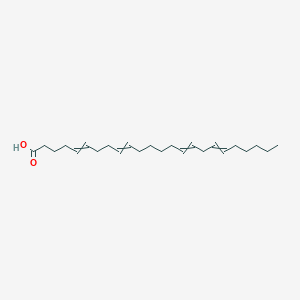
Tetracosa-5,9,15,18-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracosa-5,9,15,18-tetraenoic acid is a very long-chain ω−6 fatty acid, specifically a tetracosanoic acid with four double bonds located at positions 5, 9, 15, and 18. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracosa-5,9,15,18-tetraenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the chemical synthesis starting from simpler unsaturated fatty acids through a series of elongation and desaturation steps. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and specific temperature and pressure settings to facilitate the formation of the desired double bonds .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms capable of producing long-chain polyunsaturated fatty acids. These microorganisms are cultured under controlled conditions to maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Tetracosa-5,9,15,18-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated fatty acid.
Substitution: Functional groups can be introduced at specific positions along the carbon chain.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation reagents such as bromine (Br₂) can be used to introduce halogen atoms.
Major Products Formed
Epoxides and hydroxylated derivatives: from oxidation.
Saturated fatty acids: from reduction.
Halogenated fatty acids: from substitution reactions.
Scientific Research Applications
Tetracosa-5,9,15,18-tetraenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain polyunsaturated fatty acids.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized lubricants and coatings.
Mechanism of Action
The mechanism of action of tetracosa-5,9,15,18-tetraenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that participate in signaling pathways related to inflammation and cell growth .
Comparison with Similar Compounds
Similar Compounds
Arachidonic acid: A 20-carbon ω−6 fatty acid with four double bonds.
Eicosapentaenoic acid: A 20-carbon ω−3 fatty acid with five double bonds.
Docosahexaenoic acid: A 22-carbon ω−3 fatty acid with six double bonds.
Uniqueness
Tetracosa-5,9,15,18-tetraenoic acid is unique due to its longer carbon chain and specific positioning of double bonds, which confer distinct physical and chemical properties compared to other polyunsaturated fatty acids .
Properties
CAS No. |
921212-20-6 |
|---|---|
Molecular Formula |
C24H40O2 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
tetracosa-5,9,15,18-tetraenoic acid |
InChI |
InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h6-7,9-10,15-16,19-20H,2-5,8,11-14,17-18,21-23H2,1H3,(H,25,26) |
InChI Key |
LOHQZVFGILIAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCC=CCCC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12626994.png)
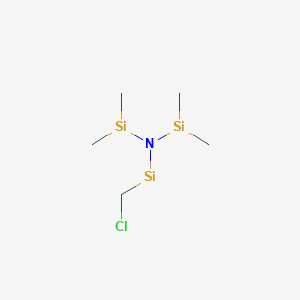
![9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B12626996.png)
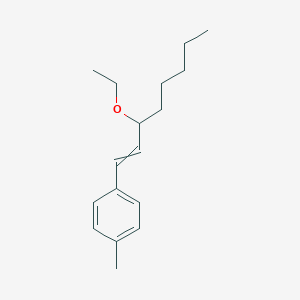
![4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol](/img/structure/B12627007.png)
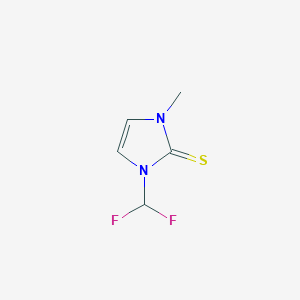
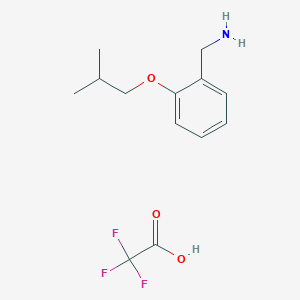
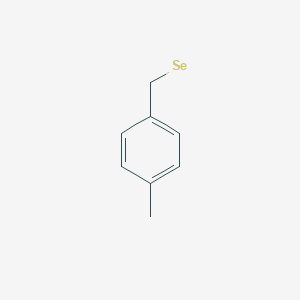
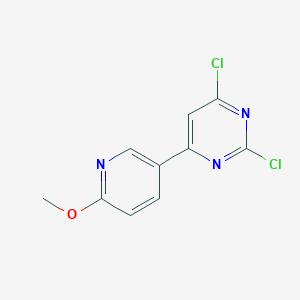
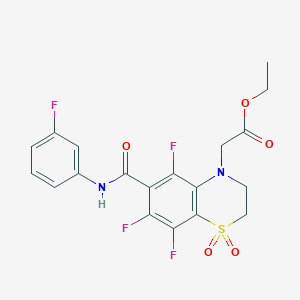
![[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate](/img/structure/B12627052.png)
![3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione](/img/structure/B12627058.png)

![5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12627070.png)
